3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester

Description

BenchChem offers high-quality 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-2-14-10(13)4-3-8-5-6-12-9(11)7-8/h3-7H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPOUFVXENKYKW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl (E)-3-(2-chloropyridin-4-yl)acrylate

Abstract

Ethyl (E)-3-(2-chloropyridin-4-yl)acrylate is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Possessing a unique combination of a reactive acrylate system and an electronically modified pyridine ring, this molecule serves as a versatile intermediate in the synthesis of complex chemical architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic methodology with mechanistic insights, explores its key reactive pathways, and discusses its potential applications, particularly in the field of drug discovery. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable synthetic building block.

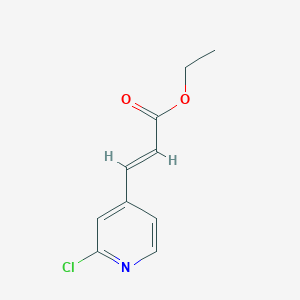

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is the foundation of scientific integrity. Ethyl (E)-3-(2-chloropyridin-4-yl)acrylate is characterized by several key structural features: a pyridine ring substituted with a chlorine atom at the 2-position, and an ethyl acrylate group at the 4-position. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the pyridine ring and the ester group are on opposite sides.

| Identifier Type | Value |

| IUPAC Name | ethyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate[1] |

| CAS Number | 551950-41-5[1] |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.65 g/mol [2] |

| SMILES | CCOC(=O)\C=C\c1cc(Cl)ncn1 |

| InChI Key | Information not readily available |

Figure 1. 2D Chemical Structure of Ethyl (E)-3-(2-chloropyridin-4-yl)acrylate.

Physicochemical and Spectroscopic Properties

The physical state and spectroscopic profile of a compound are critical for its practical application in a laboratory setting.

| Property | Value / Description | Source |

| Appearance | Solid / Crystalline Powder | General observation for similar compounds |

| Melting Point | 63.9-64.8 °C | Echemi[1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Sparingly soluble in water. | Inferred from structure |

| Storage | Store in a cool, dry place away from light. For long-term storage, refrigeration is recommended. | Combi-Blocks |

2.1. Predicted Spectroscopic Data

While comprehensive, published spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic signatures.

-

¹H NMR (400 MHz, CDCl₃):

-

Ethyl Group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-).

-

Vinylic Protons: Two doublets are expected in the range of 6.4-7.8 ppm. The proton alpha to the carbonyl (C=CH-CO₂Et) will be further downfield. A large coupling constant (J ≈ 16 Hz) would confirm the (E)-stereochemistry.

-

Pyridine Protons: Three distinct signals in the aromatic region (~7.2-8.5 ppm). The proton at C5 (adjacent to the acrylate) and the proton at C3 (adjacent to the chlorine) will likely appear as doublets, while the proton at C6 will be a singlet or a narrowly split doublet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: A signal around 166 ppm.

-

Ethyl Group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Vinylic Carbons: Two signals between 120-145 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region, typically between 120-155 ppm. The carbon bearing the chlorine (C2) would be significantly shifted.

-

-

Infrared (IR) Spectroscopy:

-

Strong C=O stretch for the ester at ~1710-1730 cm⁻¹.

-

C=C stretch for the alkene at ~1630-1650 cm⁻¹.

-

C-O stretch for the ester around 1150-1250 cm⁻¹.

-

Aromatic C=C and C=N stretches from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

Synthesis and Mechanistic Considerations

The construction of the C-C double bond with defined stereochemistry is the crucial step in synthesizing this molecule. The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method due to its high reliability and stereoselectivity for producing (E)-alkenes.[3][4][5]

The causality for this choice lies in the mechanism itself. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a corresponding Wittig ylide.[5] This leads to a thermodynamically controlled reaction pathway where the transition state leading to the (E)-alkene is sterically favored and lower in energy.[6][7] The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[4]

3.1. Recommended Synthetic Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes the reaction between 2-chloro-4-formylpyridine and triethyl phosphonoacetate .

Step 1: Preparation of 2-chloro-4-formylpyridine (Starting Material) The aldehyde precursor can be synthesized from commercially available 2-chloro-4-picoline (2-chloro-4-methylpyridine) via oxidation. A common method involves oxidation with selenium dioxide or via a two-step process of radical halogenation followed by hydrolysis. A procedure involving N-bromosuccinimide (NBS) for oxidation of the corresponding alcohol has also been reported.[8]

Step 2: The HWE Reaction

-

Reagents & Equipment:

-

2-chloro-4-formylpyridine (1.0 eq)

-

Triethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, dropping funnel

-

-

Procedure:

-

Suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere at 0 °C (ice bath).

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Causality: The strong base (NaH) deprotonates the α-carbon of the phosphonate, generating the reactive phosphonate carbanion.[3]

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Dissolve 2-chloro-4-formylpyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl (E)-3-(2-chloropyridin-4-yl)acrylate.

-

3.2. Synthesis Workflow Diagram

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Chemical Reactivity and Transformation Pathways

The molecule's reactivity is dictated by three primary functional regions: the acrylate system, the chloro-substituent, and the pyridine nitrogen.

4.1. Reactions at the Acrylate Moiety

-

Michael Addition: The β-carbon of the acrylate system is electrophilic and susceptible to attack by soft nucleophiles (e.g., thiols, amines, enolates). This 1,4-conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Reduction: The double bond can be selectively reduced (e.g., via catalytic hydrogenation with Pd/C) to yield the corresponding propanoate derivative.

4.2. Reactions at the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The chlorine atom is an excellent leaving group in this context for two primary reasons:

-

Ring Activation: The electron-withdrawing nitrogen atom in the pyridine ring polarizes the ring system, making the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) highly electrophilic and thus susceptible to nucleophilic attack.[9]

-

Intermediate Stabilization: The negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile at C2 is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.

This high reactivity allows for the displacement of the chlorine atom by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), providing a gateway to a diverse library of 2-substituted pyridine derivatives.[10][11]

4.3. Reactivity Map

Caption: Key transformation pathways from the core molecule.

Applications in Synthetic and Medicinal Chemistry

Functionalized pyridines are ubiquitous scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] Ethyl (E)-3-(2-chloropyridin-4-yl)acrylate is a prime example of a building block designed for use in drug discovery programs. Its utility lies in its ability to serve as a linchpin, allowing for the sequential or convergent introduction of different molecular fragments.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The 2-position of the pyridine ring can be functionalized with an amine (via SNAr) to interact with the hinge region of a kinase, while the acrylate "tail" can be modified to occupy other pockets of the ATP-binding site.

-

Intermediate for Agrochemicals: The pyridine ring is also a common feature in modern pesticides and herbicides.

-

Precursor for Fused Heterocycles: The reactive sites on the molecule can be used in cyclization reactions to build more complex, fused ring systems like pyridopyrimidines or other structures with reported pharmacological activities.[14]

The strategic placement of the reactive chloro group and the versatile acrylate handle makes this compound a high-value intermediate for creating libraries of novel compounds for biological screening.

Safety, Handling, and Storage

While specific toxicity data for Ethyl (E)-3-(2-chloropyridin-4-yl)acrylate is not widely available, its structure as a substituted acrylate necessitates cautious handling. Data from related acrylates and chloropyridines should be used as a guide.

-

Hazards:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Protect from light and moisture.

-

For long-term stability, storage under refrigeration is recommended.

-

References

-

Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. (n.d.). Retrieved February 14, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Retrieved February 14, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 14, 2026, from [Link]

-

A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. (1999). J Org Chem, 64(18), 6815-6821. Retrieved February 14, 2026, from [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.). Retrieved February 14, 2026, from [Link]

-

2-Chloropyridine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). Molecules, 28(10), 4183. Retrieved February 14, 2026, from [Link]

-

Synthesis of 2-chloro-4-pyridinecarboxaldehyde - PrepChem.com. (n.d.). Retrieved February 14, 2026, from [Link]

-

(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 104830-08-2|Ethyl 3-(2-chloropyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]

- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. chempanda.com [chempanda.com]

- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | C11H19BO4 | CID 23553751 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester via Heck Reaction

Executive Summary

This protocol details the synthesis of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester (Ethyl 3-(2-chloropyridin-4-yl)acrylate) utilizing a Palladium-catalyzed Heck-Mizoroki cross-coupling reaction. The method prioritizes regioselectivity by exploiting the reactivity differential between the C-I and C-Cl bonds in the starting material, 2-chloro-4-iodopyridine .

This guide is designed for medicinal chemists requiring a robust, scalable route to functionalize chloropyridines, a common scaffold in kinase inhibitors and GPCR ligands.

Reaction Engineering & Strategy

Retrosynthetic Logic

The target molecule contains a 2,4-disubstituted pyridine ring. Direct C-H activation at the C4 position is electronically unfavorable due to the electron-deficient nature of the pyridine ring. Therefore, a cross-coupling approach using a pre-functionalized halide is required.

-

Substrate Selection: We utilize 2-chloro-4-iodopyridine . The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is significantly lower than that of C-Cl (approx. 95 kcal/mol) [1]. This ensures oxidative addition occurs exclusively at the C4 position, leaving the C2-chlorine intact for subsequent diversification (e.g., S_NAr reactions).

-

Catalyst System: A Pd(OAc)₂ / P(o-tol)₃ system is chosen. The bulky tri-o-tolylphosphine ligand serves two purposes:

-

It forms a coordinate bond with Pd that is labile enough to allow olefin coordination but stable enough to prevent rapid catalyst precipitation (Pd black formation).

-

It prevents the formation of inactive bis-pyridine-palladium complexes, a common failure mode when coupling basic heterocycles [2].

-

Reaction Scheme (Mechanism)[1][2][3]

Figure 1: Catalytic cycle highlighting the oxidative addition preference for the C-I bond over the C-Cl bond.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 2-Chloro-4-iodopyridine | 239.44 | 1.0 | 1.00 g (4.18 mmol) | Limiting Reagent |

| Ethyl Acrylate | 100.12 | 1.5 | 0.68 mL (6.27 mmol) | Coupling Partner |

| Pd(OAc)₂ | 224.51 | 0.05 | 47 mg (0.21 mmol) | Pre-catalyst |

| P(o-tol)₃ | 304.37 | 0.10 | 127 mg (0.42 mmol) | Ligand |

| Triethylamine (Et₃N) | 101.19 | 2.5 | 1.45 mL (10.4 mmol) | Base |

| DMF (Anhydrous) | - | - | 10 mL (0.4 M) | Solvent |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tol)₃ .

-

Add 2 mL of anhydrous DMF.

-

Stir at room temperature under Nitrogen/Argon for 15 minutes.

-

Observation: The solution should turn from orange to a bright yellow/brown, indicating the reduction of Pd(II) to Pd(0) and ligation.

-

Step 2: Reaction Assembly

-

To the pre-complexed catalyst solution, add the remaining DMF (8 mL).

-

Add 2-Chloro-4-iodopyridine .

-

Add Triethylamine via syringe.

-

Add Ethyl Acrylate dropwise via syringe.

-

Note: Acrylates can polymerize. Ensure the commercial reagent is stabilized (e.g., with MEHQ) or freshly distilled if high purity is required.

-

Step 3: Heating & Monitoring

-

Seal the vessel and heat to 100°C in an oil bath or heating block.

-

Stir vigorously (800 rpm).

-

Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS after 2 hours.

-

Target R_f: Product will be lower R_f than the starting iodide but higher than the baseline oxides.

-

Endpoint: Reaction is typically complete within 4–6 hours.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL) .

-

Separate the layers.[1] Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

-

Wash the combined organic phases with Brine (3 x 20 mL) to remove DMF.

-

Scientific Insight: DMF retention can streak silica columns. Thorough brine washes are essential.

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0% to 30% EtOAc in Hexanes.

-

Isolate the product as a white to off-white solid.

Analytical Validation

Expected NMR Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.39 (d, J=5.2 Hz, 1H): Pyridine H6 (Deshielded by N).

-

δ 7.60 (d, J=16.0 Hz, 1H): Vinylic proton (beta to ring). The large coupling constant (J ≈ 16 Hz) confirms the Trans (E) geometry [3].

-

δ 7.38 (s, 1H): Pyridine H3.

-

δ 7.28 (d, J=5.2 Hz, 1H): Pyridine H5.

-

δ 6.55 (d, J=16.0 Hz, 1H): Vinylic proton (alpha to carbonyl).

-

δ 4.28 (q, J=7.1 Hz, 2H): Ethyl CH₂.

-

δ 1.34 (t, J=7.1 Hz, 3H): Ethyl CH₃.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Pd Black Precipitation | Catalyst decomposition ("death") before reaction completion. | Increase ligand loading (P:Pd ratio 4:1). Ensure strict oxygen-free conditions. |

| Low Conversion | Poisoning of catalyst by Pyridine N. | Switch to Pd(dppf)Cl₂ or increase temperature to 120°C to overcome activation barrier. |

| Regioisomer Mix | Reaction at C-Cl bond (rare). | Ensure temperature does not exceed 130°C. Confirm starting material is the Iodide , not the Bromide/Chloride. |

| Polymerization | Acrylate self-polymerization. | Add a radical inhibitor (e.g., hydroquinone) if running large scale (>10g). |

References

-

Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Provides BDE data confirming C-I vs C-Cl selectivity).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(1), 31-44. Link

-

BenchChem. (2025).[2] Application Notes: Heck Coupling Reactions Involving Substituted Pyridines. Link

Sources

Application Note: Scalable Synthesis of Ethyl 3-(2-chloropyridin-4-yl)acrylate via Regioselective Heck Coupling

This Application Note is structured to guide process chemists and researchers through the scalable synthesis of ethyl 3-(2-chloropyridin-4-yl)acrylate , a critical building block for VEGFR inhibitors and other kinase-targeted therapeutics.

Abstract & Scope

This guide details the process development and scale-up protocols for the synthesis of ethyl 3-(2-chloropyridin-4-yl)acrylate . While Knoevenagel condensation is a viable route, this note focuses on the Heck-Mizoroki coupling of 2-chloro-4-iodopyridine with ethyl acrylate. This route is selected for its atom economy, direct access from commercially available halogenated heterocycles, and high E-stereoselectivity.

Key Performance Indicators (KPIs) for this Protocol:

-

Scale: 100 g – 1 kg batch size.

-

Purity Target: >98.5% (HPLC), with Pd content <10 ppm.

-

Yield Target: >85% isolated.

-

E/Z Selectivity: >99:1.

Retrosynthetic Analysis & Strategy

The target molecule features a 2,4-disubstituted pyridine ring. The primary challenge in transition-metal catalysis with this substrate is chemoselectivity . The 2-position chlorine is activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen, potentially leading to unwanted coupling or polymerization.

However, by utilizing 2-chloro-4-iodopyridine , we exploit the significant bond dissociation energy difference between C–I (approx. 53 kcal/mol) and C–Cl (approx. 95 kcal/mol). Under controlled thermal conditions (80–90 °C) with standard phosphine ligands, the palladium catalyst inserts exclusively into the C–I bond, leaving the C–Cl bond intact for subsequent functionalization (e.g., SNAr reactions in later drug synthesis steps).

Reaction Scheme

Process Development Logic (The "Why")

Catalyst Selection: The Cost/Activity Balance

For scale-up, exotic ligands (e.g., Buchwald biaryl phosphines) are often cost-prohibitive. We utilize Pd(OAc)₂ with Triphenylphosphine (PPh₃) .[1]

-

Mechanism: Pd(OAc)₂ is reduced in situ (likely by the alkene/phosphine/amine system) to the active Pd(0)L₂ species.

-

Ratio: A 1:3 ratio of Pd:PPh₃ is maintained to prevent "palladium black" precipitation while ensuring high turnover frequencies (TOF).

Solvent & Base System

-

Solvent: DMF (Dimethylformamide) is chosen for its high boiling point and ability to solubilize the polar pyridyl halide. While Toluene is greener, it often results in slower kinetics for this specific electron-deficient heterocycle.

-

Base: Triethylamine (Et₃N) is preferred over inorganic bases (like K₂CO₃) for this homogeneous system because the resulting ammonium salt (Et₃NHI) remains soluble enough to prevent coating of the stirring mechanism, yet can be easily washed out during aqueous workup.

Impurity Management

-

Homocoupling: Minimized by strictly excluding oxygen (degassing).

-

Regioisomers: The beta-arylation of the acrylate is electronically favored, yielding the linear product. The alpha-isomer is negligible.

-

Stereoisomers: The thermodynamic E-isomer is formed exclusively due to the steric bulk of the intermediate palladium species.

Visualization: Reaction Mechanism & Workflow

Figure 1: Catalytic Cycle & Selectivity

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where selectivity (C-I vs C-Cl) is determined.

Caption: Catalytic cycle emphasizing the chemoselective oxidative addition to the C-I bond over the C-Cl bond.

Detailed Experimental Protocol (Scale: 100 g)

Materials & Equipment

-

Reactor: 2 L Double-jacketed glass reactor with overhead mechanical stirrer (anchor impeller).

-

Atmosphere: Nitrogen or Argon manifold.

-

Reagents:

-

2-Chloro-4-iodopyridine (100.0 g, 0.418 mol)

-

Ethyl acrylate (50.2 g, 0.501 mol, 1.2 equiv)

-

Pd(OAc)₂ (0.94 g, 1 mol%)

-

PPh₃ (3.29 g, 3 mol%)

-

Triethylamine (63.4 g, 1.5 equiv)

-

DMF (Anhydrous, 500 mL, 5 vol)

-

Step-by-Step Procedure

Step 1: Reactor Setup & Degassing (Critical for Catalyst Life)

-

Charge the reactor with DMF (500 mL).

-

Start agitation at 200 RPM.

-

Sparge the solvent with nitrogen for 30 minutes to remove dissolved oxygen. Note: Oxygen causes rapid catalyst deactivation and homocoupling.

Step 2: Reagent Charging

-

Under nitrogen flow, charge 2-Chloro-4-iodopyridine (100 g).

-

Add Triethylamine (63.4 g).

-

Add Ethyl acrylate (50.2 g).

-

Add PPh₃ (3.29 g).

-

Finally, add Pd(OAc)₂ (0.94 g). Note: The solution will typically turn orange/red.

Step 3: Reaction (Exotherm Control)

-

Heat the jacket to 90 °C.

-

Monitor internal temperature. An exotherm is expected around 60–70 °C.

-

Self-Validating Check: If no exotherm is observed by 80 °C, check agitation and inert atmosphere.

-

-

Hold reaction temperature at 90 °C for 4–6 hours.

-

IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Analyze by HPLC.

-

Criterion: < 2.0% area remaining of starting iodide.

-

Step 4: Workup & Palladium Removal

-

Cool the reactor to 20–25 °C.

-

Dilute the dark reaction mixture with Ethyl Acetate (1 L).

-

Wash with Water (3 x 500 mL) to remove DMF and Et₃NHI salts.

-

Note: The organic layer will retain the dark color of Pd species.

-

-

Scavenging: Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) (5 wt% relative to theoretical yield) and stir at 40 °C for 1 hour.

-

Filter through a pad of Celite to remove the scavenger and precipitated Pd black.

-

Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to a thick oil or solid.

Step 5: Crystallization

-

Dissolve the crude residue in hot Ethanol (200 mL, 60 °C).

-

Slowly add Water (100 mL) dropwise until turbidity persists.

-

Cool slowly to 0–5 °C over 2 hours.

-

Filter the off-white crystals and wash with cold Ethanol/Water (1:1).

-

Dry in a vacuum oven at 45 °C for 12 hours.

Analytical Data & Specifications

| Parameter | Specification | Typical Result | Method |

| Appearance | Off-white to pale yellow solid | Pale yellow crystalline solid | Visual |

| Melting Point | 74 – 78 °C | 76.5 °C | DSC |

| Purity (HPLC) | ≥ 98.0% | 99.2% | C18 Column, MeCN/H2O |

| 1H NMR | Conforms to structure | Conforms | 400 MHz, DMSO-d6 |

| Residual Pd | ≤ 20 ppm | 8 ppm | ICP-MS |

| Yield | ≥ 80% | 88% (83.2 g) | Gravimetric |

NMR Interpretation (DMSO-d6):

- 1.25 (t, 3H, CH3)

- 4.20 (q, 2H, CH2)

-

6.95 (d, 1H,

-

7.65 (d, 1H,

- 7.70 (d, 1H, Py-H5)

- 7.85 (s, 1H, Py-H3)

- 8.45 (d, 1H, Py-H6)

Process Workflow Diagram

Caption: Operational workflow from reactor charging to final isolation.

Troubleshooting & Critical Control Points (CCPs)

-

Stalled Reaction: If conversion halts at ~80%, do not add more catalyst immediately. Add 0.5 equiv of Et₃N. The accumulation of HI can acidify the medium and poison the catalyst if the base is consumed.

-

Pd Removal Failure: If the product remains gray (Pd contamination), redissolve in EtOAc and wash with a 5% aqueous solution of N-Acetylcysteine . This is a highly effective, cheap, water-soluble ligand for stripping Pd from organic phases.

-

Regioselectivity Issues: If 2-position coupling is observed (rare with PPh3), ensure the starting material is strictly 2-chloro-4-iodopyridine and not 2,4-dichloropyridine. The latter requires specialized ligands (e.g., Xantphos) to achieve selectivity.

References

-

Heck Reaction Mechanism & Selectivity: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

- Synthesis of Pyridyl Acrylates (Analogous Protocols)

-

Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

-

Horner-Wadsworth-Emmons Alternative (Background): Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863–927. [Link]

Sources

Application Note: Chemoselectivity in the Reduction of 3-(2-Chloropyridin-4-yl)acrylate Esters

[1]

Executive Summary & Substrate Analysis

The reduction of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester presents a classic "competing functionality" challenge in organic synthesis. This substrate contains three reactive sites that respond differently to reducing agents:

-

The Ester: The target for reduction (typically to the allylic alcohol).

-

The Conjugated Alkene: Highly susceptible to 1,4-hydride addition (saturation) due to the electron-withdrawing nature of the pyridine ring.[1]

-

The Aryl Chloride: A critical handle for downstream coupling (e.g., Suzuki-Miyaura), which is prone to hydrodehalogenation under catalytic hydrogenation or dissolving metal conditions.[1]

The Core Challenge: The pyridine ring acts as an electron sink, significantly increasing the electrophilicity of the

Substrate Reactivity Map

Figure 1: Reactivity profile of the substrate.[1] The electron-deficient pyridine ring activates the alkene toward unwanted saturation.

Reagent Selection Matrix

The following table synthesizes the compatibility of common reducing agents with this specific scaffold.

| Reagent | Mechanism | Outcome | Recommendation |

| DIBAL-H (Diisobutylaluminum hydride) | Electrophilic Hydride | Allylic Alcohol (High Selectivity) | PRIMARY CHOICE. Coordinates to carbonyl oxygen; minimizes 1,4-addition at low temp.[1][2] |

| LiAlH₄ (Lithium Aluminum Hydride) | Nucleophilic Hydride | Mixture (Allylic/Saturated) | RISKY. The nucleophilic hydride attacks the |

| NaBH₄ / MeOH | Nucleophilic Hydride | Saturated Ester/Alcohol | AVOID. Favors 1,4-addition on electron-deficient alkenes.[1] |

| H₂ / Pd-C | Catalytic Hydrogenation | Saturated / Dechlorinated | AVOID. Will reduce the alkene and likely remove the chlorine.[1] |

| LiBH₄ | Nucleophilic Hydride | Allylic Alcohol (Moderate) | ALTERNATIVE. Milder than LAH; often selective for esters over alkenes in ether solvents.[1] |

Protocol A: Selective Reduction with DIBAL-H (Gold Standard)[1]

Objective: Synthesis of 3-(2-Chloro-pyridin-4-yl)-prop-2-en-1-ol.

Rationale: DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen.[1][2][3] This delivers the hydride directly to the carbonyl carbon (1,2-addition) while sterically shielding the

Materials

-

Substrate: 1.0 eq (e.g., 10 mmol)

-

Reagent: DIBAL-H (1.0 M in Toluene or Hexanes), 2.2 - 2.5 eq.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

-

Quench: Rochelle’s Salt (Sodium Potassium Tartrate), saturated aqueous solution.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve the ester (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents conjugate addition.[1]

-

Addition: Add DIBAL-H (2.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain internal temperature below -70°C.

-

Note: 2.0+ equivalents are required because the first equivalent forms the hemiacetal intermediate; the second reduces it to the alcohol (if warming) or ensures full conversion.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Target alcohol is significantly more polar than the ester).[1]

-

Quench (The "Fieser" Alternative for DIBAL):

-

Cool back to -20°C.

-

Add Methanol (excess) dropwise to destroy excess hydride (Caution: Gas evolution).[1]

-

Add Saturated Aqueous Rochelle’s Salt (volume equal to reaction solvent).

-

-

Workup (Breaking the Emulsion):

-

Vigorously stir the biphasic mixture at room temperature for 1–3 hours .

-

Observation: The cloudy gray emulsion will separate into two clear layers (organic and aqueous).[1]

-

Separate layers.[1][2][4] Extract aqueous layer with DCM (2x).[1]

-

Dry combined organics over Na₂SO₄, filter, and concentrate.[1][4]

-

Mechanism & Workup Logic[5][6]

Figure 2: The DIBAL-H reduction pathway highlighting the critical Rochelle's salt chelation step to solubilize aluminum salts.[1]

Protocol B: The "Safety" Route (Mixed Anhydride Reduction)[1]

When to use: If DIBAL-H is unavailable or if the substrate proves exceptionally sensitive to Lewis acids.[1] Rationale: This 2-step one-pot procedure activates the acid as a mixed anhydride, which can be reduced by NaBH₄ in water/THF.[1] This method is extremely mild and chemoselective for the carbonyl over the alkene and aryl chloride.

Methodology

-

Hydrolysis: Saponify the ethyl ester to the carboxylic acid (LiOH, THF/H₂O) if not already starting from acid.[1]

-

Activation: Dissolve Acid (1.0 eq) and N-methylmorpholine (1.1 eq) in THF at -15°C. Add Isobutyl chloroformate (1.1 eq). Stir 15 min to form the mixed anhydride.

-

Reduction: Filter off the amine salt (rapidly) or proceed directly. Add NaBH₄ (2.0 eq) dissolved in a minimal amount of water dropwise to the anhydride solution at -15°C.

-

Outcome: Gas evolution occurs.[1] The mixed anhydride is reduced to the primary alcohol. The conjugated alkene remains intact because NaBH₄ is not strong enough to reduce the double bond in the absence of the electron-withdrawing ester group (which is now gone/converted).

Troubleshooting & Critical Controls

| Problem | Cause | Solution |

| Saturated Alcohol (Impurity) | 1,4-Addition occurring.[1] | Ensure temperature stays <-70°C during DIBAL addition. Switch solvent to Toluene (non-polar solvents disfavor ionic conjugate addition).[1] |

| Aldehyde Isolation | Incomplete reduction. | If the aldehyde is desired, keep at -78°C and quench.[3][4] If alcohol is desired, ensure warming to 0°C or RT before quench.[1] |

| Dechlorination | Pd contamination or excessive heat.[1] | Avoid catalytic hydrogenation.[1] Ensure reaction flasks are free of transition metal residues.[1] |

| Inseparable Emulsion | Aluminum hydroxides.[1] | Do not rush the workup. Stir with Rochelle's salt for at least 2 hours. Alternatively, use the "15% NaOH" workup (Fieser method) carefully.[1] |

References

-

DIBAL-H Selectivity: Jurkauskas, V., et al.[1] "Chemoselective Reduction of Conjugated Esters."[1] Organic Process Research & Development, 2012 .[1] (Generalized reference for DIBAL selectivity).[1]

-

Rochelle's Salt Workup: Fieser, L. F., & Fieser, M.[1][2] "Reagents for Organic Synthesis."[1][2][5] Wiley, 1967 .[1] (The foundational text for aluminum hydride workups).

-

Pyridine-Acrylate Reactivity: Carey, F. A., & Sundberg, R. J.[1] "Advanced Organic Chemistry Part B: Reactions and Synthesis."[1] Springer.[1] (Discusses the electrophilicity of vinyl pyridines).

-

DIBAL-H Mechanism: BenchChem Technical Guide. "The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction."

(Note: For specific spectral data on 3-(2-chloropyridin-4-yl)prop-2-en-1-ol, refer to patent literature regarding c-Met inhibitors, e.g., Pfizer or Xoriolis derivatives, where this intermediate is common.)

Application Note: Chemoselective Nucleophilic Substitution of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific chemoselectivity challenges posed by 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester , a scaffold containing three electrophilic sites: the 2-chloropyridine moiety, the acrylate

Executive Summary

The substrate 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester (1) presents a classic "chemoselectivity triangle" in heterocyclic synthesis. The molecule features a 2-chloropyridine core activated by both the ring nitrogen and the electron-withdrawing acrylate group at the 4-position. While this activation facilitates Nucleophilic Aromatic Substitution (

This guide provides validated protocols to selectively target the C-Cl bond while preserving the acrylate unsaturation. We analyze the kinetic vs. thermodynamic control of amine addition and provide a transition-metal-catalyzed alternative for difficult substrates.

Mechanistic Analysis & Critical Process Parameters

The Electrophilic Landscape

The substrate contains three distinct electrophilic sites. Understanding their reactivity hierarchy is crucial for protocol selection:

-

C2-Chlorine (

Site): Highly activated due to the ortho-nitrogen and the para-acrylate group. Reaction here is generally irreversible once the chloride leaves. -

Acrylate

-Carbon (Michael Acceptor): Soft electrophile. Reaction with amines is rapid but often reversible (retro-Michael) at elevated temperatures. -

Ester Carbonyl: Susceptible to hydrolysis or amidation. Use of hindered bases and anhydrous conditions mitigates this.

The "Temperature-Switch" Strategy

For amine nucleophiles, the selectivity between

-

Low Temperature (< 50°C): Kinetic control favors Michael addition to the acrylate.

-

High Temperature (> 100°C): Thermodynamic control favors the

product . At these temperatures, the Michael adduct is unstable and undergoes retro-Michael elimination, funneling the material toward the irreversible

Figure 1: Kinetic vs. Thermodynamic pathways. High temperature drives the reaction toward the stable

Standard Operating Protocols (SOPs)

Protocol A: Thermal with Amines (High-Temp Method)

Best for: Primary and secondary amines where thermal stability is not an issue. Uses the "Temperature-Switch" to ensure acrylate retention.

Reagents:

-

Substrate (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: DMSO or NMP (Anhydrous)

Procedure:

-

Dissolution: Dissolve the substrate in DMSO (0.2 M concentration) in a pressure-rated vial or round-bottom flask.

-

Addition: Add the base followed by the amine.

-

Note: A transient color change (often red/orange) may occur, indicating the formation of the Charge-Transfer (CT) complex or temporary Michael adduct.

-

-

Reaction: Heat the mixture to 100–120°C .

-

Critical Checkpoint: Do not run below 80°C. Lower temperatures favor the formation of the

-amino impurity.

-

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (

) and the transient Michael adduct. The desired -

Workup: Cool to room temperature. Dilute with water and extract with EtOAc. Wash organic layer with brine (

) to remove DMSO. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

-

Issue: Significant Michael adduct remains.

-

Solution: Increase temperature to 130°C or extend reaction time to allow retro-Michael equilibration.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Valuable substrates, unreactive amines (anilines), or when high temperatures cause polymerization.

Reagents:

-

Substrate (1.0 equiv)

-

Amine (1.1 equiv)

-

Catalyst:

(2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2 mol%) -

Base:

(2.0 equiv) (Must be anhydrous) -

Solvent: 1,4-Dioxane or Toluene (Degassed)

Procedure:

-

Inert Atmosphere: Charge a reaction vial with Substrate, Base, and Catalyst precursor. Purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent and the amine (if liquid) via syringe.

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Why Pd? The oxidative addition of Pd(0) into the C-Cl bond is faster than the uncatalyzed Michael addition under these conditions, and the catalytic cycle bypasses the Michael acceptor entirely.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Protocol C: with Oxygen Nucleophiles (Alkoxylation)

Best for: Synthesis of 2-alkoxy derivatives.

Reagents:

-

Substrate (1.0 equiv)

-

Alcohol (Solvent/Reagent)

-

Base: NaH (1.1 equiv) or corresponding alkoxide solution (

in

Procedure:

-

Preparation: Generate the alkoxide in situ by adding NaH to the anhydrous alcohol at 0°C.

-

Addition: Add the substrate solution (in THF or the same alcohol) dropwise to the alkoxide at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Caution: Alkoxides are hard nucleophiles and may attack the ester carbonyl (transesterification). Using the alcohol corresponding to the ester (Ethanol) avoids transesterification issues.

-

-

Quench: Quench carefully with dilute acetic acid or

solution. -

Workup: Standard extraction.

Data Summary & Expected Results

| Parameter | Thermal | Pd-Catalyzed (Prot. B) | Alkoxylation (Prot. C) |

| Primary Selectivity | C-Cl Substitution | C-Cl Substitution | C-Cl Substitution |

| Major Impurity | Michael Adduct ( | Dehalogenation (Hydrodechlorination) | Ester Hydrolysis / Transesterification |

| Reaction Temp | High (100–120°C) | Moderate (80–100°C) | Low (0–25°C) |

| Nucleophile Scope | Anilines, Sterically hindered amines | Alcohols, Phenols | |

| Key Advantage | Metal-free, low cost | High fidelity, preserves sensitive groups | Fast reaction |

Safety & Handling

-

Vesicant Warning: Acrylate derivatives can be potent sensitizers and lachrymators. Handle all solids and solutions in a fume hood.

-

Pyridine Toxicity: Halogenated pyridines may exhibit specific toxicity; avoid inhalation of dust.

-

Exotherm: The reaction with NaH (Protocol C) releases hydrogen gas. Ensure adequate venting.

References

-

Mechanistic Insight on Aza-Michael Reversibility

-

Conjugate Addition to Vinyl Pyrimidines (Analogous Systems)

-

Palladium Catalyzed Amination of Heterocycles

- Title: Amination of Heteroaryl Chlorides: Palladium C

- Source: Chemistry - A European Journal (via PMC).

-

URL:[Link]

- Relevance: Compares Pd-catalysis vs. thermal for chloropyridines, supporting Protocol B.

-

Substrate Data

- Title: 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | C10H10ClNO2 | CID 10798563.

- Source: PubChem.

-

URL:[Link]

- Relevance: Physicochemical properties and safety identifiers.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester

Ticket ID: #PYR-ACR-004 Subject: Yield Improvement & Troubleshooting for Pyridine-Acrylate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

You are encountering yield issues with the synthesis of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester . In our experience, yield loss in this specific scaffold stems from three root causes:

-

Catalyst Poisoning: The pyridine nitrogen coordinates to Palladium (in Heck routes), arresting the catalytic cycle.

-

Regioselectivity/Reactivity Mismatch: Using the wrong halogen precursor (e.g., 2,4-dichloropyridine) leads to poor conversion.

-

Aldehyde Instability: In the HWE route, the 2-chloroisonicotinaldehyde is prone to Cannizzaro disproportionation under strong basic conditions.

Route Decision Matrix

Before optimizing, confirm you are using the correct pathway for your scale and starting materials.

Figure 1: Decision tree for synthetic route selection based on precursor availability and reactivity profiles.

Protocol A: The Heck Reaction (Preferred for Scale)

Target Precursor: 2-Chloro-4-iodopyridine Mechanism: Palladium-catalyzed cross-coupling. Why this works: The C-I bond at position 4 is significantly more reactive toward oxidative addition than the C-Cl bond at position 2, ensuring high regioselectivity.

Optimized Protocol

Standard conditions often fail due to the "Pyridine Effect" (Pd sequestration). Use "Jeffery Conditions" (Phase Transfer Catalysis) to boost turnover.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Substrate | 2-Chloro-4-iodopyridine | 1.0 | Electrophile |

| Coupling Partner | Ethyl Acrylate | 1.5 | Nucleophile (Excess prevents polymerization) |

| Catalyst | Pd(OAc)₂ | 0.02-0.05 | Source of Pd(0) |

| Ligand | P(o-tol)₃ | 0.10 | Bulky phosphine prevents N-coordination |

| Base | Et₃N or NaHCO₃ | 2.5 | Neutralizes HI byproduct |

| Additive | TBAB (Tetrabutylammonium bromide) | 1.0 | CRITICAL: Stabilizes Pd nanoparticles |

| Solvent | DMF or DMAc | - | Polar aprotic promotes ionization |

Troubleshooting Guide (Heck)

Q: My reaction turns black immediately and conversion stops at 40%. A: This is "Pd Black" precipitation. The catalyst is aggregating into inactive metal.

-

Fix 1: Add TBAB (Tetra-n-butylammonium bromide). It forms a protective layer around Pd nanoparticles, keeping them active longer (Jeffery conditions).

-

Fix 2: Switch base to Ag₂CO₃ (Silver Carbonate). Silver acts as a halide scavenger, forcing the reaction forward even if the kinetics are slow, though this is expensive.

Q: I am seeing the wrong isomer or a mixture. A: Check your starting material. If you are using 2,4-dichloropyridine, the catalyst struggles to distinguish between the C2 and C4 chlorines. You must switch to the 4-iodo or 4-bromo analog. The bond dissociation energy of C-I (approx. 53 kcal/mol) is much lower than C-Cl (approx. 80 kcal/mol), guaranteeing reaction at the 4-position.

Q: The product yield is low due to polymerization of ethyl acrylate. A: Add a radical inhibitor. Add 1-2 mg of Hydroquinone or MEHQ (Monomethyl ether hydroquinone) to the reaction mixture. This scavenges free radicals without interfering with the Pd cycle.

Protocol B: Horner-Wadsworth-Emmons (HWE) (Preferred for Purity)

Target Precursor: 2-Chloroisonicotinaldehyde Mechanism: Olefination of aldehyde with phosphonate carbanion.[4] Why this works: Guarantees (E)-stereoselectivity and avoids heavy metal contamination.

Optimized Protocol

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Substrate | 2-Chloroisonicotinaldehyde | 1.0 | Electrophile |

| Reagent | Triethyl phosphonoacetate | 1.1 | HWE Reagent |

| Base | LiCl + DBU (Masamune-Roush) | 1.2 | CRITICAL: Mild base prevents side reactions |

| Solvent | MeCN or THF | - | Dry solvent required |

Troubleshooting Guide (HWE)

Q: I see a significant amount of carboxylic acid (hydrolysis) instead of the ester. A: Your base is too strong or wet. Using NaH (Sodium Hydride) often generates NaOH if the solvent isn't perfectly dry, hydrolyzing your product.

-

Fix: Switch to Masamune-Roush conditions (LiCl + DBU). This allows the reaction to proceed at room temperature with a much milder base, preserving the ester.

Q: The aldehyde starting material is degrading. A: Pyridine aldehydes are unstable. 2-Chloroisonicotinaldehyde is electron-deficient and prone to hydration or Cannizzaro reactions.

-

Fix: Do not store the aldehyde. Prepare it fresh (e.g., via DIBAL reduction of the nitrile or ester) and use it immediately in the HWE step.

Purification Strategy (The "Yield Saver")

Pyridine derivatives are "sticky" on silica gel due to interaction with silanol groups, leading to massive yield loss during column chromatography.

Recommended Isolation Workflow:

-

Quench: Dilute reaction with EtOAc and wash with water (removes DMF/TBAB).

-

Acid Extraction (The Trick):

-

Extract the organic layer with 0.5 M HCl . The product (pyridine) will protonate and move to the aqueous layer. Impurities (polymerized acrylate, phosphine oxides) stay in the organic layer.

-

Note: Do not use strong acid or heat, or you will hydrolyze the ester.

-

-

Neutralization:

-

Separate the aqueous layer.[4]

-

Slowly neutralize with saturated NaHCO₃ to pH 8.

-

Extract back into EtOAc.

-

-

Crystallization:

-

Evaporate solvent.[4] Recrystallize from Heptane/EtOAc (4:1) . This usually yields pure needles without chromatography.

-

References & Authority

-

Heck Reaction Optimization (Jeffery Conditions):

-

Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron 52.30 (1996): 10113-10130. Link

-

Relevance: Establishes the necessity of TBAB for stabilizing Pd in difficult couplings.

-

-

HWE Masamune-Roush Conditions:

-

Blanchette, M. A., et al. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters 25.21 (1984): 2183-2186. Link

-

Relevance: The gold standard for base-sensitive HWE reactions to prevent ester hydrolysis.

-

-

Synthesis of Pyridine Acrylates (Patent Literature):

-

US Patent 2006/0004006 A1. "Substituted Pyridines as c-Met Inhibitors." Link

-

Relevance: Describes the specific synthesis of 3-(2-chloropyridin-4-yl)acrylate intermediates using HWE conditions.

-

-

Palladium Catalyst Deactivation:

-

Phan, N. T. S., et al. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings." Angewandte Chemie Int. Ed. 45.23 (2006): 3741-3747. Link

-

Relevance: Explains the mechanism of Pd-black formation and ligand roles.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

Technical Support Center: Purification of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester

Case ID: PYR-ACR-004 Status: Active Agent: Senior Application Scientist

Executive Summary & Molecule Analysis

Welcome to the technical support hub for the purification of 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester . This guide treats the purification not as a rote task but as a chemically logical process driven by the specific electronic properties of your molecule.

Compound Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

-

Structure: A pyridine ring substituted with an electron-withdrawing chlorine at C2 and an acrylic ester at C4.

-

Basicity (Critical Insight): Unlike typical alkyl pyridines (pKa ~5.2), the 2-chloro substituent and the conjugated ester significantly lower the electron density on the nitrogen atom (pKa < 1).

-

Implication: The molecule is weakly basic . While it interacts less aggressively with acidic silanols than simple pyridines, "soft" interactions can still cause peak broadening.

-

-

Solubility: Moderate polarity. Soluble in EtOAc, DCM, and MeOH; likely insoluble in cold Hexanes/Pentane.

-

Key Impurities:

-

Triphenylphosphine Oxide (TPPO): If synthesized via Wittig/HWE reaction.

-

Palladium Residues: If synthesized via Heck coupling.

-

Hydrolysis Product: The free acrylic acid (highly polar, streaks).

-

Method Development (Standard Operating Procedure)

Phase 1: Stationary Phase & Solvent Selection[7]

| Parameter | Recommendation | Technical Rationale |

| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase is sufficient. C18 is overkill unless the compound is oily/impure. |

| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. Matches the ester functionality well. |

| Alternative B | DCM / MeOH (95:5) | Use only if the compound is stuck on the baseline in 50% EtOAc. |

| Additives | Triethylamine (TEA) 0.5 - 1% | Conditional. Due to low basicity, TEA is not mandatory but recommended if peak asymmetry > 1.2 is observed during TLC trials. |

Phase 2: The Purification Workflow

The following diagram outlines the decision logic for purifying this specific scaffold, integrating the critical TPPO removal step often missed in standard protocols.

Figure 1: Decision matrix for purification based on synthesis route and impurity profile.

Troubleshooting Guide

Issue 1: Co-elution with Triphenylphosphine Oxide (TPPO)

Symptom: A large, UV-active spot overlaps with your product (Rf ~0.3 in 30% EtOAc). Root Cause: TPPO is a byproduct of Wittig/HWE reactions. It has similar polarity to esters and hydrogen-bonds effectively with silica, often "smearing" across fractions.

Protocol: The Magnesium Chloride / Zinc Chloride Fix Instead of struggling with chromatography, exploit the Lewis basicity of TPPO.

-

Dissolve crude mixture in DCM or Ethanol.

-

Add 2.0 equivalents of MgCl₂ or ZnCl₂ (relative to expected TPPO).

-

Stir for 1 hour at room temperature.

-

Add non-polar solvent (Ether or Hexane) to precipitate the Metal-TPPO complex.

-

Validation: Check TLC of the filtrate. The TPPO spot should be significantly diminished.

Issue 2: Peak Tailing / Broad Bands

Symptom: Product elutes over 10+ fractions; TLC shows a "comet" shape. Root Cause: Residual silanol groups (Si-OH) on the silica surface are protonating the pyridine nitrogen or hydrogen-bonding with the ester.

Protocol: The "Buffered" Silica Approach

-

Pre-treatment: Flush the packed silica column with 2 Column Volumes (CV) of Hexane:EtOAc:Triethylamine (80:19:1) .

-

Elution: Run your gradient without TEA in the mobile phase (the pre-coat is usually sufficient), OR maintain 0.5% TEA throughout the run if tailing persists.

-

Warning: High concentrations of TEA can catalyze the hydrolysis of the ethyl ester if water is present. Ensure solvents are dry.

Issue 3: Poor Separation of Cis/Trans Isomers

Symptom: The acrylic ester exists as E (trans) and Z (cis) isomers. They appear as a figure-8 spot on TLC. Root Cause: Similar dipole moments make separation on standard silica difficult.

Protocol: Solvent Selectivity Switch If Hexane/EtOAc fails to separate isomers, switch to Toluene/Acetonitrile (95:5) .

-

Why? Toluene engages in

-

Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH instead of Hexane/EtOAc? A: Yes, but be cautious. Pyridines are very soluble in DCM/MeOH. This system is "stronger" (higher eluting power). You may need to stay below 5% MeOH to get retention. Additionally, silica dissolves slightly in MeOH, which can contaminate your final product.

Q: My product is turning yellow on the column. Is it decomposing? A: Pyridine derivatives can form N-oxides or undergo slow hydrolysis on acidic silica.

-

Check: Collect a fraction and run a TLC immediately. If the spot is pure, the color is likely a trace impurity (often conjugated oligomers) moving with the solvent front.

-

Fix: If decomposition is confirmed (new baseline spot), switch to Neutral Alumina or reduce run time.

Q: How do I load this compound? It's an oil. A: Do not wet load with pure DCM if the separation is tight; it causes band broadening.

-

Best Practice:Dry Loading. Dissolve the oil in a minimum amount of DCM, add silica (ratio 1:2), and rotary evaporate until a free-flowing powder is obtained. Load this powder on top of the column.[3]

References

-

Biotage. "Determining solvent strength in flash column chromatography." Biotage Blog. Accessed February 14, 2026. [Link]

-

University of Rochester. "Tips for Flash Column Chromatography." Department of Chemistry. Accessed February 14, 2026. [Link]

-

National Center for Biotechnology Information. "2-Chloropyridine (Compound Summary)." PubChem. Accessed February 14, 2026. [Link]

- Bates, R. W., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." Journal of Organic Chemistry. (General reference for ZnCl2 method cited in troubleshooting).

Sources

Technical Support Center: Minimizing Polymerization Side Reactions of Pyridine Acrylates

Welcome to the Technical Support Center for pyridine acrylates. This guide is designed for researchers, scientists, and professionals in drug development who work with these highly reactive monomers. Uncontrolled polymerization is a critical issue that can lead to failed experiments, product impurities, and safety hazards. This resource provides in-depth troubleshooting guidance and frequently asked questions to help you anticipate and mitigate these challenges, ensuring the integrity and success of your work.

Understanding the Challenge: The Dual Reactivity of Pyridine Acrylates

Pyridine acrylates are valuable building blocks in polymer synthesis due to the functional pyridine moiety, which allows for a range of post-polymerization modifications such as quaternization and metal complexation.[1] However, the electron-withdrawing nature of the pyridine ring, combined with the inherent reactivity of the acrylate group, makes these monomers particularly susceptible to spontaneous and uncontrolled polymerization. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My pyridine acrylate monomer polymerized during storage. What happened and how can I prevent this?

A: Spontaneous polymerization of pyridine acrylates during storage is a common problem, often triggered by seemingly minor factors. Understanding the root cause is key to prevention.

Potential Causes & Solutions:

-

Inadequate Inhibition: Commercially available pyridine acrylates are typically shipped with an inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone (HQ), to prevent premature polymerization.[2][3] However, the effectiveness of these inhibitors can be compromised over time or by improper storage conditions.

-

Solution: Always store pyridine acrylates in a cool, dark, and well-ventilated area, away from heat and light sources.[4][5][6][7][8] Ensure the container is tightly sealed to prevent exposure to air, as oxygen can sometimes participate in initiation reactions. For long-term storage, consider refrigeration, but be mindful of the monomer's freezing point.

-

-

Presence of Impurities: Impurities in the monomer, such as peroxides or other reactive species, can act as initiators for polymerization. These impurities can be introduced during synthesis or through degradation over time.

-

Solution: If you suspect impurities, purification of the monomer is recommended. This can be achieved by passing the monomer through a column of activated basic alumina to remove acidic impurities and inhibitors.[2]

-

-

Elevated Temperatures: Heat is a major catalyst for free-radical polymerization. Storage in areas with fluctuating or high temperatures significantly increases the risk of unwanted polymerization.[9]

-

Solution: Maintain a consistent and low storage temperature. Use a temperature-controlled storage unit if necessary.

-

Experimental Protocol: Inhibitor Removal Prior to Polymerization

It is often necessary to remove the storage inhibitor before a controlled polymerization experiment.[2]

Materials:

-

Pyridine acrylate monomer

-

Basic alumina (activated, Brockmann I)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Glass column

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Set up a glass column packed with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.

-

Dissolve the pyridine acrylate monomer in a minimal amount of anhydrous solvent.

-

Carefully load the monomer solution onto the top of the alumina column.

-

Elute the monomer using the same anhydrous solvent.

-

Collect the fractions containing the purified monomer. Monitor the elution by thin-layer chromatography (TLC).[10]

-

Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature and reduced pressure.

-

Use the purified, inhibitor-free monomer immediately for your polymerization reaction.

Issue 2: During my reaction, a gel-like substance formed, indicating uncontrolled polymerization. How can I troubleshoot this?

A: The formation of a gel is a clear sign of cross-linking and uncontrolled polymerization. This can be caused by several factors during the reaction itself.

Potential Causes & Solutions:

-

Excessive Initiator Concentration: While an initiator is necessary to start a controlled polymerization, too high a concentration can lead to a rapid, uncontrolled reaction, resulting in a high molecular weight, cross-linked polymer.[2]

-

Solution: Carefully calculate and optimize the initiator-to-monomer ratio. It is often better to start with a lower initiator concentration and adjust as needed.

-

-

Localized Hotspots: In exothermic polymerization reactions, inadequate stirring or rapid addition of reagents can create localized areas of high temperature, which accelerate the polymerization rate uncontrollably.[3]

-

Solution: Ensure efficient and continuous stirring throughout the reaction. Use an ice bath or other cooling method to dissipate heat, especially during the initial stages of polymerization. Add reagents, particularly the initiator, slowly and dropwise.

-

-

Oxygen Contamination: While oxygen can inhibit some free-radical polymerizations, in other cases, it can react with monomers to form peroxides, which can then act as initiators. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the presence of oxygen is detrimental as it deactivates the catalyst.[11]

-

Solution: For most controlled polymerizations, it is crucial to deoxygenate the reaction mixture. This can be done by bubbling an inert gas, such as argon or nitrogen, through the solution prior to and during the reaction. Freeze-pump-thaw cycles are also a highly effective method for removing dissolved oxygen.

-

Diagram: Troubleshooting Uncontrolled Polymerization

Caption: A decision-making workflow for troubleshooting uncontrolled polymerization.

Issue 3: My polymerization is complete, but I'm seeing a broad molecular weight distribution and the presence of oligomers. What went wrong?

A: A broad molecular weight distribution and the presence of oligomers suggest a lack of control over the polymerization process. This is often indicative of chain transfer reactions or inefficient initiation.

Potential Causes & Solutions:

-

Chain Transfer Reactions: Chain transfer agents, which can be impurities or even the solvent, can terminate a growing polymer chain and initiate a new one, leading to a broader molecular weight distribution.

-

Solution: Use high-purity, anhydrous solvents. Some solvents are more prone to chain transfer than others; for example, halogenated solvents can be problematic. Toluene is often a good choice for radical polymerizations.

-

-

Inefficient Initiation: If the initiation process is slow or inefficient compared to propagation, new polymer chains will be initiated throughout the reaction, resulting in a mixture of chains of different lengths.

-

Solution: Choose an initiator that has a decomposition rate appropriate for the reaction temperature. For controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), ensure the RAFT agent is well-suited for the monomer and reaction conditions.[12]

-

-

Detection of Oligomers: Sometimes, oligomers are present but not easily detected by standard techniques like UV-Vis.

-

Solution: Employ analytical techniques with universal response, such as Charged Aerosol Detection (CAD) coupled with HPLC, to detect and quantify non-chromophoric oligomers.[13]

-

Table: Comparison of Controlled Polymerization Techniques for Pyridine Acrylates

| Technique | Advantages | Disadvantages | Key Considerations |

| ATRP (Atom Transfer Radical Polymerization) | Well-controlled molecular weight and low polydispersity. | Sensitive to oxygen; catalyst can be difficult to remove. The pyridine moiety can complex with the copper catalyst.[11] | Requires rigorous deoxygenation; ligand selection is critical. |

| RAFT (Reversible Addition-Fragmentation chain Transfer) | Tolerant to a wide range of functional groups and solvents; less sensitive to oxygen than ATRP.[12] | Requires a suitable RAFT agent for the specific monomer; can have a slight color from the RAFT agent. | RAFT agent synthesis and selection are crucial for success. |

| NMP (Nitroxide-Mediated Polymerization) | Metal-free system. | Typically requires higher temperatures; slower reaction rates. | Suitable for monomers that are stable at elevated temperatures. |

| Anionic Polymerization | Can produce very well-defined polymers with narrow molecular weight distributions. | Extremely sensitive to impurities and requires stringent anhydrous and anaerobic conditions.[14] | Monomer and solvent purity are paramount. |

Frequently Asked Questions (FAQs)

Q1: Can I use standard radical inhibitors for pyridine acrylates?

A1: Yes, standard free-radical inhibitors like MEHQ, HQ, and butylated hydroxytoluene (BHT) are effective for stabilizing pyridine acrylates during storage.[3] These compounds act as radical scavengers, interrupting the chain reaction of polymerization.[15][16][17][18]

Q2: How do I know if my pyridine acrylate has started to polymerize?

A2: An increase in viscosity is a primary indicator of polymerization. The liquid monomer will become thicker and may eventually solidify. You can also use analytical techniques like Gel Permeation Chromatography (GPC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of oligomers or polymers.[10]

Q3: Is it always necessary to remove the inhibitor before polymerization?

A3: For controlled polymerization techniques where a precise initiation rate is required, it is highly recommended to remove the inhibitor.[2] The inhibitor will consume some of the initiator, leading to an induction period and potentially affecting the kinetics and control of the polymerization. For some applications where a high concentration of initiator is used and precise control is not the primary goal, the presence of a small amount of inhibitor may be tolerated.[2]

Q4: What are the best practices for handling and disposing of pyridine acrylates?

A4: Always handle pyridine acrylates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5] Pyridine and its derivatives have a strong, unpleasant odor and can be harmful if inhaled or absorbed through the skin.[4] For disposal, follow your institution's guidelines for hazardous chemical waste. Never pour pyridine acrylates down the drain.[5]

Q5: Can the pyridine nitrogen interfere with the polymerization?

A5: Yes, the lone pair of electrons on the pyridine nitrogen can potentially interact with components of the polymerization system. In ATRP, for example, the pyridine moiety can act as a ligand for the copper catalyst, which can affect the catalyst's activity and the overall control of the polymerization.[11] This needs to be considered when designing the reaction conditions.

References

-

Ding, Q., Zhao, W., Li, F., He, J., & Zhang, Y. (2024). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. Science China Chemistry, 67(8), 2737–2746. [Link]

-

Bohrisch, J., Wendler, U., & Jaeger, W. (1997). Controlled radical polymerization of 4-vinylpyridine. Macromolecular Rapid Communications, 18(11), 975-982. [Link]

-

Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, Royal Society of Chemistry. [Link]

-

McCormick, C. L., & Lowe, A. B. (2004). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 37(12), 4321–4325. [Link]

-

Hadjichristidis, N., Pitsikalis, M., & Pispas, S. (2001). Controlled Anionic Synthesis of Polyisoprene−Poly(2-vinylpyridine) Diblock Copolymers in Hydrocarbon Solution. Macromolecules, 34(23), 8031–8035. [Link]

-

Washington State University. (n.d.). Pyridine Standard Operating Procedure. [Link]

-

Kennedy, J. G., O'Grady, P., McCarthy, D. R., Johnson, S. J., Hynes, D., Walsh, M., McManus, F. M., Salih, E., Gouverneur, M., & Fitzpatrick, J. (2000). An investigation into the role of oxygen free radical scavengers in preventing polymethylmethacrylate-induced necrosis in an osteoblast cell culture. Journal of Orthopaedic Trauma, 14(5), 347–353. [Link]

-

Pirzada, M. M. (2021). Polymerization in the presence of inhibitor? ResearchGate. [Link]

- Google Patents. (n.d.).

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

LookChem. (n.d.). Purification of Pyridine. [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

-

Cui, V. L. (n.d.). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]

-

MDPI. (n.d.). Unwanted Skin Reactions to Acrylates: An Update. [Link]

-

ResearchGate. (2014, April 2). What is the best method to remove pyridine from a reaction mixture?[Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

-

ResearchGate. (2025, August 10). A Study on Thermal Stabilities of Poly(2-Methacrylamidopyridine)-Poly(Methyl Methacrylate) Blends. [Link]

-

ChemPure Chemicals. (2021, November 9). Pyridine, ACS Safety Data Sheet. [Link]

-

Wikipedia. (n.d.). Polymerisation inhibitor. [Link]

-

MDPI. (2026, February 13). Green Strategies and Decision Tools for Sustainability Assessment of Molecularly Imprinted Polymer Sensors: Review. [Link]

-

ScienceDirect. (2020, October 15). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. [Link]

-

National Center for Biotechnology Information. (n.d.). Polyacrylamide-Based Block Copolymer Bearing Pyridine Groups Shows Unexpected Salt-Induced LCST Behavior. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Fraunhofer-Publica. (n.d.). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. [Link]

-

Royal Society of Chemistry. (n.d.). Inhibition of acrylic acid and acrylate autoxidation. [Link]

-

Wiley Online Library. (n.d.). Synthesis of Poly(methyl methacrylate) in a Pyridine Solution by Atom Transfer Radical Polymerization. [Link]

-

Wiley Online Library. (2023, May 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. [Link]

-

Nutrition Industry Executive. (2025, December 1). Understanding Free Radical Scavengers. [Link]

-

National Center for Biotechnology Information. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

-

MDPI. (n.d.). Polyacrylamide-Based Block Copolymer Bearing Pyridine Groups Shows Unexpected Salt-Induced LCST Behavior. [Link]

-

AccScience Publishing. (n.d.). Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins with antibacterial, antistatic, and high-strength properties. [Link]

-

YouTube. (2020, June 25). Free Radical Scavengers. [Link]

-

PubMed. (n.d.). Chemical and biological activity of free radical 'scavengers' in allergic diseases. [Link]

-

MDPI. (2023, February 12). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. [Link]

-

ResearchGate. (2026, February 10). Quantification of Homopolymer Impurities in Structured Acrylate Copolymers Produced by High‐Temperature Semi‐Batch Radical Polymerization. [Link]

Sources

- 1. victorcui.bizhat.com [victorcui.bizhat.com]

- 2. researchgate.net [researchgate.net]

- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]